5'-Adenylic acid, 8-chloro-
Overview
Description
5’-Adenylic acid, 8-chloro-, also known as Adenosine 5’-monophosphate (AMP), is a nucleotide that is found in RNA . It is an ester of phosphoric acid with the nucleoside adenosine . The molecule contains a total of 39 bonds .
Molecular Structure Analysis
The molecular structure of 5’-Adenylic acid, 8-chloro- includes the arrangement of atoms and the chemical bonds that hold the atoms together . It contains a total of 39 bonds, including 26 non-H bonds, 11 multiple bonds, 4 rotatable bonds, 1 double bond, 10 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), 4 hydroxyl groups, 2 secondary alcohols, 1 ether (aliphatic), and 1 phosphate .
Chemical Reactions Analysis
AMP plays an important role in many cellular metabolic processes, being interconverted to adenosine triphosphate (ATP) and adenosine diphosphate (ADP) . AMP can be produced from ADP by the myokinase (adenylate kinase) reaction when the ATP reservoir in the cell is low . AMP can also be formed by hydrolysis of ATP into AMP and pyrophosphate .
Physical And Chemical Properties Analysis
The molecular formula of 5’-Adenylic acid, 8-chloro- is C10H14N5O7P and its molecular weight is 347.22 . It is a solid at 20 degrees Celsius . It should be stored under inert gas and conditions to avoid include light sensitivity and hygroscopic conditions .
Safety And Hazards
5’-Adenylic acid, 8-chloro- is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . In case of contact, flush with copious amounts of water and remove contaminated clothing and shoes .
properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-amino-8-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN5O7P/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(23-9)1-22-24(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKPWSUIRIENJW-UUOKFMHZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C(=N2)Cl)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434726 | |
Record name | 5'-Adenylic acid, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Adenylic acid, 8-chloro- | |
CAS RN |
37676-40-7 | |
Record name | 5'-Adenylic acid, 8-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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